(3-Benzyloxetan-3-yl)methanol
Description
Significance of Oxetane (B1205548) Scaffolds in Modern Organic Chemistry Research
The four-membered oxetane ring, once considered a synthetic curiosity, is now a well-established structural unit in medicinal chemistry and organic synthesis. acs.orgresearchgate.netresearchgate.net Its increasing prominence stems from its ability to confer advantageous physicochemical properties to molecules. acs.org Oxetanes are often employed as bioisosteres for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgnih.gov This isosteric replacement can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also offering opportunities for novel intellectual property. acs.orgnih.gov
The inherent ring strain of the oxetane, comparable to that of an epoxide, and its puckered conformation contribute to its unique chemical reactivity and three-dimensional structure. researchgate.netnih.gov This strain makes the oxetane ring susceptible to ring-opening reactions, providing a versatile pathway for the synthesis of more complex molecules. researchgate.netresearchgate.net Conversely, when incorporated as a stable motif, the oxetane ring can introduce steric bulk without a significant increase in lipophilicity, a desirable trait in drug design. acs.org The polar nature of the ether linkage within the compact ring structure can also influence the basicity of nearby functional groups, such as amines. acs.org
The table below summarizes the key properties and applications of oxetane scaffolds in organic chemistry research.
| Property/Application | Description | Key Advantages |
| Bioisosterism | Acts as a replacement for gem-dimethyl and carbonyl groups. acs.orgnih.gov | Improved physicochemical properties (solubility, metabolic stability), novel IP space. acs.orgnih.gov |
| Synthetic Intermediate | Undergoes ring-opening reactions due to ring strain. researchgate.netresearchgate.net | Provides access to diverse and complex molecular architectures. researchgate.net |
| Physicochemical Modulation | Influences properties like solubility, lipophilicity, and pKa. acs.orgresearchgate.netnih.gov | Allows for fine-tuning of "drug-like" characteristics. acs.org |
| Metabolic Stability | Can block metabolically susceptible sites in a molecule. acs.orgnih.gov | Increases the in vivo lifetime of a compound. acs.org |
Positioning of 3-Substituted Oxetanols in Heterocyclic Chemistry
Within the broader class of oxetanes, 3-substituted oxetanols hold a special position as versatile building blocks in heterocyclic chemistry. The presence of both a hydroxyl group and another substituent at the C3 position of the oxetane ring offers multiple points for chemical modification. This disubstitution pattern, particularly 3,3-disubstitution, is often associated with enhanced stability compared to other substitution patterns. nih.gov
The functionalization of 3-substituted oxetanols can be achieved through various synthetic strategies. beilstein-journals.org For instance, the readily available 3-oxetanone (B52913) serves as a versatile precursor for a wide range of 3-substituted oxetanes through reactions like nucleophilic additions and reductive aminations. nih.govbeilstein-journals.org The resulting 3-substituted oxetanols can then be used in subsequent reactions, such as ring-opening or ring-expansion, to generate a diverse array of heterocyclic systems. researchgate.net
Overview of Academic Research Directions Pertaining to (3-Benzyloxetan-3-yl)methanol and its Analogs
Academic and industrial research into this compound and its analogs focuses on several key areas, primarily driven by their potential applications in medicinal chemistry and as synthetic intermediates.
One major research direction involves the synthesis of these compounds. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general methods for creating 3,3-disubstituted oxetanes are well-established. These often involve the use of precursors like 3-oxetanone. For example, a benzyl (B1604629) group could be introduced via a Grignard reaction or a similar nucleophilic addition to 3-oxetanone, followed by reduction of the ketone to a hydroxymethyl group, or by starting with a different precursor that already contains the hydroxymethyl moiety. The synthesis of related structures, such as 2-benzyloxetan-3-one, has been described and involves the alkylation of a hydrazone derivative. acs.org
Another significant area of investigation is the reactivity of the oxetane ring in these molecules. The benzyl and methanol (B129727) substituents at the C3 position can influence the outcome of ring-opening reactions. For instance, intramolecular reactions involving the hydroxyl group of the methanol substituent could lead to the formation of novel spirocyclic or fused heterocyclic systems under specific conditions. researchgate.net
Furthermore, research explores the application of this compound and its analogs as scaffolds in medicinal chemistry. The combination of the property-enhancing oxetane core with the specific steric and electronic features of the benzyl and methanol groups makes them attractive for lead optimization in drug discovery programs. The benzyl group can engage in hydrophobic or pi-stacking interactions with biological targets, while the methanol group can act as a hydrogen bond donor or acceptor. Analogs, such as (3-(Benzylamino)oxetan-3-yl)methanol, have also been synthesized, indicating an interest in exploring the impact of modifying the substituent at the benzylic position. ambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-benzyloxetan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-11(8-13-9-11)6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMCKLJXRMOPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Investigations of 3 Benzyloxetan 3 Yl Methanol Reactivity and Transformations
Ring-Opening Reactions of Oxetane (B1205548) Alcohols
The reactivity of oxetanes, including (3-Benzyloxetan-3-yl)methanol, is largely governed by the high ring strain of the four-membered ether ring, making them susceptible to ring-opening reactions. researchgate.netacs.org These reactions provide a versatile pathway to highly functionalized acyclic compounds. researchgate.netresearchgate.net
Nucleophilic Ring-Opening Pathways and Regioselectivity
The ring-opening of 3-substituted oxetanes, such as this compound, with nucleophiles can proceed via two main pathways, attacking either the C2 or C4 position of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. stackexchange.com
Under basic or neutral conditions with strong nucleophiles, the reaction typically follows an S(_N)2 mechanism. stackexchange.com In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For this compound, both C2 and C4 are methylene (B1212753) groups and are sterically less encumbered than the C3 position. The presence of the benzyl (B1604629) and hydroxymethyl substituents at C3 can sterically shield the C2 and C4 positions to some extent, but nucleophilic attack at these sites is generally favored over cleavage of the C3-O bond.
The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides has been shown to be catalyst-controlled in some systems, allowing for selective attack on a specific carbon. rsc.org While this has been extensively studied for epoxides, similar principles can be applied to oxetanes. For instance, the use of specific catalysts could direct a nucleophile to preferentially attack either the C2 or C4 position of the oxetane ring in this compound, leading to the selective formation of one regioisomeric diol over the other.
The synthesis of 1,3-diols can be achieved through the ring-opening of oxetanes. rsc.org For example, the reaction of this compound with water or a hydroxide (B78521) source would lead to the formation of 2-benzyl-2-(hydroxymethyl)propane-1,3-diol.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Oxetanes
| Nucleophile/Conditions | Major Product | Mechanism | Controlling Factors |
| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) / Basic or Neutral | Attack at the less substituted carbon | S(_N)2 | Steric hindrance stackexchange.com |
| Weak Nucleophiles / Acidic Conditions | Attack at the more substituted carbon that can stabilize a positive charge | S(_N)1-like | Carbocation stability stackexchange.com |
Brønsted and Lewis Acid-Catalyzed Ring-Opening Mechanisms
The presence of Brønsted or Lewis acids significantly facilitates the ring-opening of oxetanes by protonating or coordinating to the oxygen atom, which makes the ring more susceptible to nucleophilic attack. rsc.orgnih.gov
Under acidic conditions, the mechanism can shift towards an S(_N)1-like character. The protonated oxetane can open to form a tertiary carbocation at the C3 position, which would be stabilized by the benzyl group. However, the formation of a primary carbocation at C2 or C4 is less favorable. The subsequent attack of a nucleophile would predominantly occur at the more substituted C3 position if a full carbocation were formed. More commonly, the reaction proceeds via a pathway with significant S(_N)1 character, where the nucleophile attacks the carbon atom that can best stabilize a partial positive charge in the transition state. stackexchange.com For this compound, this would still favor attack at C2 or C4, as the positive charge is better stabilized on the more substituted carbon of the C-O bond being cleaved.
Lewis acids, such as boron trifluoride (BF(_3)), can coordinate with the oxetane oxygen, leading to the formation of a zwitterionic intermediate that facilitates ring-opening. nih.gov Studies on other 3-substituted oxetanes have shown that Lewis acid-catalyzed openings can be highly regioselective. researchgate.net For example, the reaction of 3-phenyloxetane (B185876) with a chiral boron reagent showed enantioselective ring-opening, although with low enantioselectivity. rsc.org Chiral Brønsted acids have also been employed for the asymmetric ring-opening of 3-substituted oxetanes, providing access to chiral building blocks. researchgate.netrsc.orgrsc.org
The hydrolysis of oxetanes under acidic conditions is believed to proceed through the formation of a conjugate acid, followed by a rate-determining rearrangement to a reactive carbocation. researchgate.net
Radical-Mediated Ring-Opening Processes of Strained Oxetane Rings
While nucleophilic and acid-catalyzed ring-openings are the most common, radical-mediated processes for oxetane ring-opening have also been explored. researchgate.netchemrxiv.org These methods offer alternative pathways for the functionalization of the oxetane core.
One strategy involves the generation of carbon-centered radicals from oxetanes using cobalt catalysis. researchgate.netnih.govacs.org This method involves the formation of an alkylated cobalt complex, followed by homolytic cleavage of the Co-C bond to generate a nucleophilic radical. researchgate.netchemrxiv.org This radical can then participate in various reactions, with the regioselectivity complementing that of traditional nucleophilic ring-opening methods. researchgate.netchemrxiv.orgnih.govacs.org
Photochemical reactions can also induce the ring-opening of oxetanes. For instance, visible-light mediated oxidative fragmentation of ethers, including strained rings like oxetanes, can be achieved using iron(III) catalysis. nih.govacs.org This process involves the formation of radical intermediates. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a well-known method for synthesizing oxetanes, and the reverse reaction, a cycloreversion, can be considered a form of radical-mediated ring-opening, although it typically requires high energy. acs.org
Electron impact fragmentation of cyclic ethers like oxetanes in mass spectrometry involves radical-site initiated α-cleavage or charge-site initiated inductive cleavage. nsf.gov While not a synthetic method, it provides insight into the C-O bond cleavage pathways under high-energy conditions.
Skeletal Rearrangements and Ring Expansions Involving Oxetane Intermediates
Oxetanes can undergo skeletal rearrangements and ring expansions to form larger heterocyclic systems, such as tetrahydrofurans. researchgate.netnih.gov These transformations often proceed through the formation of an oxonium ylide intermediate, followed by a sigmatropic rearrangement. nih.gov
One common method involves the reaction of oxetanes with diazo compounds in the presence of a copper or rhodium catalyst. nih.govclausiuspress.com The catalyst facilitates the formation of a carbene, which then reacts with the oxetane oxygen to form an oxonium ylide. This ylide can then undergo a researchgate.netrsc.org- or researchgate.netCurrent time information in Bangalore, IN.-sigmatropic rearrangement to afford a ring-expanded product. For instance, the reaction of an oxetane with a diazoester can lead to the formation of a tetrahydrofuran (B95107) derivative. nih.govresearchgate.net The stereoselectivity of these reactions can be controlled by using chiral ligands. nih.govresearchgate.net
Photochemical conditions can also be employed for the ring expansion of oxetanes, proceeding through a diradical pathway. researchgate.netrsc.orgnih.gov DFT calculations have been used to study the mechanism of these photochemical ring expansions. researchgate.netrsc.orgnih.gov
Another type of rearrangement involves the unexpected migration of an aryl group during the reductive opening of 3-aryl oxetanes catalyzed by frustrated Lewis pairs. acs.org This reaction proceeds through the formation of a phenonium ion intermediate, leading to the migration of the aryl group and the formation of a rearranged product. acs.org
Table 2: Ring Expansion Reactions of Oxetanes
| Reagent | Catalyst | Intermediate | Product | Reference(s) |
| Diazo compounds | Cu(I) or Rh(II) | Oxonium ylide | Tetrahydrofuran | nih.govclausiuspress.comresearchgate.net |
| Diazoalkane | Blue LEDs (photochemical) | Diradical | Tetrahydrofuran | researchgate.netrsc.orgnih.gov |
| Hydrosilane | Frustrated Lewis Pair | Phenonium ion | Rearranged Alkane | acs.org |
Understanding Reaction Pathways in Functional Group Interconversions on the Oxetane Core
The functional groups attached to the oxetane ring, such as the benzyl and hydroxymethyl groups in this compound, can undergo various transformations while keeping the oxetane core intact, provided the reaction conditions are mild enough to avoid ring-opening. nih.gov
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. For example, oxidation could potentially be carried out using reagents like 3-chloroperoxybenzoic acid. google.com The resulting aldehyde or carboxylic acid could then serve as a handle for further functionalization, such as reductive amination or esterification.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. vanderbilt.edu This would allow for the introduction of a wide range of functional groups at this position. Esterification of the alcohol is another common transformation.
The benzyl group provides a point for modification through reactions on the aromatic ring, such as electrophilic aromatic substitution, although the conditions for such reactions would need to be carefully chosen to avoid cleavage of the benzyl-oxetane bond or ring-opening of the oxetane. Hydrogenolysis of the benzyl group would lead to a 3-hydroxy-3-(hydroxymethyl)oxetane, which could be a versatile intermediate for further synthesis.
The stability of the oxetane ring during these transformations is a critical consideration. 3,3-disubstituted oxetanes are generally more stable towards ring-opening than other substitution patterns due to steric hindrance that blocks the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov However, the presence of an internal nucleophile, such as the hydroxyl group in this compound, can potentially facilitate intramolecular ring-opening under certain conditions. nih.gov
Iv. Computational and Theoretical Chemistry Studies of 3 Benzyloxetan 3 Yl Methanol
Quantum Chemical Characterization of Oxetane (B1205548) Ring Strain and Conformational Landscape
The four-membered oxetane ring is characterized by significant ring strain, a key factor governing its chemical behavior. Quantum chemical calculations have quantified this strain energy to be approximately 25.5 kcal/mol (106 kJ·mol⁻¹), a value comparable to that of highly reactive epoxides (oxiranes) and substantially greater than that of more stable five-membered tetrahydrofurans (THFs). beilstein-journals.orgresearchgate.net This inherent strain arises from the deviation of bond angles from ideal tetrahedral geometry, leading to facile ring-opening reactions under certain conditions. beilstein-journals.org
Table 1: Comparison of Ring Strain in Cyclic Ethers An interactive data table should be generated here.
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane | 3 | ~27.3 |
| Oxetane | 4 | ~25.5 |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms of Oxetane Formation and Cleavage
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving oxetanes. It allows for the calculation of potential energy surfaces, the identification of intermediates and transition states, and the determination of reaction energetics with a good balance of accuracy and computational cost.
DFT calculations are crucial for characterizing the transition states in both the formation and cleavage of the oxetane ring. For instance, in the Paternò-Büchi reaction—a common photochemical method for synthesizing oxetanes via a [2+2] cycloaddition of a carbonyl compound and an alkene—DFT helps to elucidate the nature of the intermediates. magtech.com.cnrsc.orgmdpi.com The reaction can proceed through excited singlet or triplet states, often involving biradical intermediates. rsc.org Theoretical analysis of these transition states and intermediates is key to understanding the reaction's feasibility and predicting its outcome.
Similarly, DFT calculations have been employed to study the transition states of oxetane ring-opening reactions. These studies reveal that the activation energy for ring-opening is generally higher than for analogous epoxides, which explains the greater kinetic stability of oxetanes under certain conditions. researchgate.net Computational models can simulate the coordination of Lewis acids to the oxetane oxygen, showing how this interaction lowers the activation barrier for nucleophilic attack. researchgate.net By mapping the energy profile of the reaction, researchers can identify the rate-determining step and understand how catalysts or changes in reaction conditions can facilitate the transformation. researchgate.netresearchgate.net
The outcomes of reactions involving asymmetrically substituted oxetanes are governed by regioselectivity and stereoselectivity. DFT calculations provide profound insights into the factors controlling these selectivities. In the Paternò-Büchi reaction, for example, the regioselectivity of the cycloaddition is determined by the relative stability of the possible biradical intermediates formed upon the initial bond formation between the excited carbonyl and the alkene. rsc.orgnih.gov DFT can accurately predict which regioisomer will be favored by comparing the energies of these intermediates.
Stereoselectivity, such as the preference for exo or endo products, can also be rationalized through computational analysis. This often involves examining subtle orbital interactions or steric clashes in the transition state geometry. mdpi.com For ring-opening reactions, DFT helps predict where a nucleophile will attack. The regioselectivity is influenced by a combination of steric hindrance and electronic effects. Generally, strong nucleophiles attack the less sterically hindered carbon atom, while reactions under acidic conditions that involve a more developed positive charge on a tertiary carbon may favor attack at the more substituted position. magtech.com.cn
Molecular Modeling of Conformational Preferences in (3-Benzyloxetan-3-yl)methanol and Related Structures
While specific molecular modeling studies for this compound are not widely published, extensive computational work on related 3-substituted and 3,3-disubstituted oxetanes provides a strong basis for understanding its conformational behavior. The substituents at the C3 position, a benzyl (B1604629) group and a hydroxymethyl group, significantly influence the molecule's preferred three-dimensional structure.
Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecule, identifying low-energy conformers. For this compound, key conformational variables include:
The puckering of the oxetane ring.
The rotational orientation (torsion angles) of the benzyl group relative to the ring.
The rotational orientation of the hydroxymethyl group, which can participate in intramolecular hydrogen bonding with the oxetane oxygen.
Theoretical Predictions of Reactivity Profiles for Substituted Oxetanes
Theoretical models are highly effective in predicting the reactivity of substituted oxetanes. The substitution pattern on the oxetane ring is a primary determinant of its stability and reaction profile.
For this compound, the 3,3-disubstitution pattern is predicted to confer significant kinetic stability compared to 2-substituted or monosubstituted oxetanes. researchgate.net Computational studies support the hypothesis that bulky groups at the C3 position sterically shield the C2 and C4 carbons from nucleophilic attack. This steric hindrance raises the activation energy for Sₙ2-type ring-opening reactions. researchgate.net
DFT calculations can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. For an oxetane, the oxygen atom is the most electron-rich site, making it the primary site for protonation or coordination by Lewis acids. The adjacent carbons (C2 and C4) are consequently the most electrophilic sites and are susceptible to nucleophilic attack. Theoretical models can quantify the partial charges on these atoms and the energies of the relevant frontier molecular orbitals (HOMO and LUMO) to predict reactivity. The presence of the electron-withdrawing hydroxymethyl group and the bulky benzyl group at C3 will modulate the electronic properties and steric accessibility of the ring, thereby fine-tuning its reactivity profile.
V. Spectroscopic Characterization and Structure Elucidation Methodologies for 3 Benzyloxetan 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom within the (3-Benzyloxetan-3-yl)methanol molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and hydroxymethyl groups, and the methylene protons of the oxetane (B1205548) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons of the oxetane and methylene groups appear more upfield. The integration of these signals reveals the relative number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key resonances would include those for the aromatic carbons of the benzyl group, the quaternary carbon of the oxetane ring bonded to the benzyl and hydroxymethyl groups, the methylene carbons of the oxetane ring, the benzylic methylene carbon, and the hydroxymethyl carbon. The chemical shift of the carbon atom in the C-O bond of an alcohol typically appears in the range of 50-80 ppm. docbrown.info
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (benzyl) | 7.2-7.4 | 125-130 |
| Benzylic CH₂ | ~4.5 | ~75 |
| Oxetane CH₂ | ~4.3-4.6 | ~78 |
| Hydroxymethyl CH₂ | ~3.7 | ~65 |
| Quaternary Oxetane C | - | ~45 |
| Aromatic C (ipso) | - | ~138 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons on the oxetane ring and potentially between the hydroxymethyl protons and the hydroxyl proton. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the carbon signals based on their attached protons. For example, the signals for the benzylic, oxetane, and hydroxymethyl protons would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is invaluable for piecing together the molecular skeleton. For instance, the benzylic protons would show correlations to the quaternary oxetane carbon and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. princeton.edu This information is critical for determining the stereochemistry and conformation of the molecule. For a molecule like this compound, NOESY or ROESY could reveal spatial relationships between the benzyl group and the substituents on the oxetane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of specific bonds upon ionization, provides further structural clues. libretexts.org
Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). youtube.com For this compound, characteristic fragments would likely include the benzyl cation (m/z 91) and fragments resulting from the opening and cleavage of the oxetane ring. docbrown.info
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| Molecular Ion | [C₁₁H₁₄O₂]⁺ | 178 |
| Loss of water | [C₁₁H₁₂O]⁺ | 160 |
| Benzyl cation | [C₇H₇]⁺ | 91 |
| Oxetane-containing fragment | [C₄H₇O₂]⁺ | 87 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infopressbooks.pub C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the oxetane and methylene groups appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-O stretching vibration of the alcohol would likely be observed in the 1000-1260 cm⁻¹ range. libretexts.org The presence of the oxetane ring may also give rise to a characteristic C-O-C stretching band around 950-1150 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C-O (alcohol) | 1000-1260 |
| C-O-C (ether/oxetane) | 950-1150 |
Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Structure Elucidation
Modern structure elucidation often involves the integration of experimental spectroscopic data with computational chemistry methods. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties. By comparing the experimentally obtained spectra with the computationally predicted spectra for possible isomers or conformers, the most likely structure can be identified. This combined approach provides a powerful tool for resolving structural ambiguities and gaining a deeper understanding of the molecule's properties.
Vi. Synthetic Utility of 3 Benzyloxetan 3 Yl Methanol and Future Research Directions in Oxetane Chemistry
(3-Benzyloxetan-3-yl)methanol as a Versatile Building Block in Complex Organic Molecule Synthesis
This compound is a 3,3-disubstituted oxetane (B1205548), a substitution pattern noted for its superior stability compared to other oxetanes. nih.govchemrxiv.org This stability, combined with its functional handles, makes it an exceptionally versatile building block for constructing more intricate molecular architectures. chemrxiv.orgenamine.netresearchgate.net The molecule possesses three key features for synthetic elaboration: the primary alcohol, the benzyl (B1604629) ether protecting group, and the stable oxetane core itself.
The primary alcohol (-CH₂OH) is a key site for functionalization. It can be readily oxidized under various conditions to form the corresponding aldehyde or carboxylic acid. chemrxiv.org For instance, oxidation with reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) can efficiently yield the aldehyde, which can then participate in a wide range of subsequent reactions such as Wittig olefinations, aldol (B89426) condensations, or reductive aminations. chemrxiv.org Further oxidation to the carboxylic acid opens pathways to amides, esters, and other acid derivatives. chemrxiv.org
The benzyl ether (-OBn) serves as a robust protecting group for the tertiary alcohol implicit in the 3-substituted oxetane structure. This group is stable to a wide variety of reaction conditions, yet it can be selectively removed via hydrogenolysis, allowing for late-stage modification of the resulting hydroxyl group. libretexts.org
The oxetane ring itself imparts desirable physicochemical properties to the final molecule, such as improved aqueous solubility and metabolic stability, while also providing a rigid, three-dimensional scaffold. nih.govmagtech.com.cn The synthetic utility of this building block lies in its ability to be incorporated into larger molecules, where its functional groups can be sequentially or orthogonally manipulated to achieve the desired target structure. Comprehensive studies have demonstrated that the 3,3-disubstituted oxetane core is tolerant to a broad spectrum of reaction conditions, including reductions, alkylations, acylations, and nucleophilic substitutions, which greatly expands its synthetic utility. chemrxiv.orgrsc.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation of Alcohol | Dess-Martin periodinane (DMP) or PCC | Aldehyde (-CHO) | chemrxiv.org |
| Oxidation of Alcohol | TEMPO/PIDA | Carboxylic Acid (-COOH) | chemrxiv.org |
| Etherification of Alcohol | NaH, R-X | Ether (-CH₂OR) | chemrxiv.org |
| Esterification of Alcohol | Acyl chloride, pyridine | Ester (-CH₂OCOR) | chemrxiv.org |
| Nucleophilic Substitution | 1. MsCl, Et₃N; 2. Nu⁻ | Substituted Methylene (B1212753) (-CH₂Nu) | chemrxiv.org |
| Benzyl Ether Cleavage | H₂, Pd/C | Tertiary Alcohol (-OH) | libretexts.org |
Strategies for Exploration of Novel Chemical Space Using Oxetane Scaffolds
The exploration of novel chemical space is a primary objective in drug discovery, aiming to identify new molecular scaffolds with unique biological activities. Oxetane scaffolds are powerful tools in this endeavor because they offer a distinct departure from the flat, aromatic structures that have historically dominated medicinal chemistry. nih.govrsc.org
Strategies for leveraging oxetanes to explore new chemical space include:
Bioisosteric Replacement : One of the most successful strategies is the use of the oxetane motif as a bioisostere for other common functional groups. It has been effectively used to replace gem-dimethyl groups, improving aqueous solubility and metabolic stability, and carbonyl groups, where it mimics the hydrogen-bonding acceptor properties while offering a stable, non-planar alternative. nih.govacs.orgnih.govmdpi.com This replacement can lead to compounds with improved pharmacokinetic profiles and potentially new intellectual property. rsc.org
Increasing Three-Dimensionality : The inherent puckered, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule. nih.gov This increased shape complexity can lead to higher binding affinity and selectivity for biological targets. Synthesizing libraries of diverse, functionalized oxetanes allows for the systematic exploration of this 3D chemical space. rsc.orgnih.gov
Scaffold-Based Library Synthesis : this compound and similar building blocks are ideal starting points for creating libraries of novel compounds. enamine.netresearchgate.net By applying a range of synthetic transformations to the oxetane core, chemists can generate a multitude of derivatives with varied substituents and spatial arrangements, rapidly populating a unique area of chemical space. chemrxiv.orgrsc.org
Fragment-Based Drug Discovery (FBDD) : Small, functionalized oxetanes serve as excellent fragments for FBDD. rsc.orgsemanticscholar.org These low molecular weight compounds can be screened for weak binding to a biological target, and hits can then be elaborated into more potent leads, with the oxetane core providing a novel vector for growth.
Table 2: Impact of Oxetane Scaffolds on Physicochemical Properties of Molecules
| Property | Effect of Oxetane Incorporation | Rationale | References |
|---|---|---|---|
| Aqueous Solubility | Generally Increased | The polar ether oxygen acts as a hydrogen bond acceptor, disrupting the crystal lattice and improving solvation. | nih.govnih.govmagtech.com.cn |
| Lipophilicity (logP/logD) | Generally Decreased | The polarity of the oxetane ring reduces the overall lipophilicity of the molecule. | nih.govacs.org |
| Metabolic Stability | Generally Increased | The stable oxetane ring can block sites of metabolism. It is more stable than other cyclic ethers like epoxides. | nih.govnih.gov |
| Molecular Shape | Increased sp³ character / 3D shape | The non-planar, puckered ring introduces conformational rigidity and three-dimensionality. | nih.gov |
| Basicity of Proximal Amines | Decreased pKa | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amino groups. | nih.gov |
Development of Green Chemistry Principles in Oxetane Synthesis and Transformations
As the chemical industry moves towards more sustainable practices, the application of green chemistry principles to the synthesis of valuable building blocks like oxetanes is crucial. yale.eduepa.gov The goal is to design processes that are safer, more efficient, and produce less waste. yale.edu
Key green chemistry principles being applied to oxetane chemistry include:
Catalysis : The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. yale.edu Recent methods for oxetane synthesis employ rhodium, iridium, or nickel catalysts for reactions like C-H functionalization or cycloadditions, requiring only small amounts of the metal to facilitate the transformation. rsc.orgsemanticscholar.orgbeilstein-journals.org
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu The development of visible-light-mediated Paternò-Büchi reactions for oxetane synthesis is a prime example. beilstein-journals.orgacs.org These methods avoid the high energy and potential hazards associated with traditional UV photochemistry. nih.govacs.org
Use of Renewable Feedstocks : Synthesizing chemicals from renewable sources instead of depletable petrochemicals is a core principle of green chemistry. epa.gov There have been successful efforts to synthesize oxetanes from naturally derived carbohydrates like D-xylose, providing a sustainable route to these valuable scaffolds. rsc.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, are inherently atom-economical as they combine two molecules to form the product with no byproducts. magtech.com.cnbeilstein-journals.org
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. epa.gov Research into flow chemistry for photochemical reactions not only improves control and safety but can also reduce the total volume of solvent required. researchgate.netmdpi.com
Table 3: Application of Green Chemistry Principles to Oxetane Synthesis
| Green Chemistry Principle | Application in Oxetane Synthesis | Benefit | References |
|---|---|---|---|
| Catalysis | Rh-catalyzed O-H insertion and C-C cyclization. | Reduces waste compared to stoichiometric reagents. | rsc.org |
| Design for Energy Efficiency | Visible-light-mediated Paternò-Büchi reaction. | Operates under milder, lower-energy conditions than UV-light. | beilstein-journals.orgacs.org |
| Use of Renewable Feedstocks | Synthesis of oxetanes from D-xylose. | Reduces reliance on petrochemicals. | rsc.org |
| Atom Economy | [2+2] Paternò-Büchi cycloaddition. | All atoms from the carbonyl and alkene are incorporated into the oxetane product. | magtech.com.cn |
| Prevention of Waste | C-H functionalization of alcohols. | Avoids multi-step substrate pre-functionalization (e.g., protection/deprotection), reducing steps and waste. | beilstein-journals.orgacs.orgresearchgate.net |
Emerging Methodologies in the Synthesis and Reactivity of Oxetane Derivatives
Some of the most significant recent advancements include:
C-H Functionalization : One of the most powerful new strategies involves the direct formation of oxetanes from unactivated alcohols via C-H functionalization. acs.org This approach, often using photoredox or metal catalysis, allows for the cyclization of an alcohol onto a remote C-H bond, creating the oxetane ring in a single step and avoiding the need for pre-installing a leaving group. beilstein-journals.orgresearchgate.net This method is particularly valuable for late-stage functionalization of complex molecules. nih.gov
Visible-Light Photocatalysis : As mentioned, the use of visible light in Paternò-Büchi reactions is a major advance. acs.org It allows the [2+2] cycloaddition of aldehydes/ketones and alkenes to proceed under mild conditions with high selectivity, expanding the applicability of this classic reaction. beilstein-journals.org
Ring Expansion of Epoxides : The expansion of three-membered epoxide rings into four-membered oxetane rings, often mediated by sulfonium (B1226848) or sulfoxonium ylides (e.g., in the Corey-Chaykovsky reaction), provides an alternative route to oxetanes. magtech.com.cnnih.govacs.org
Novel C-C Bond Forming Cyclizations : While C-O bond formation is traditional, new methods focusing on C-C bond formation to close the ring are emerging. These strategies can provide access to oxetanes with substitution patterns that are difficult to obtain through other means. acs.orgrsc.orgresearchgate.net
These modern techniques represent a significant expansion of the synthetic chemist's toolbox, making a wider array of complex and diversely functionalized oxetane derivatives more accessible than ever before. nih.gov
Table 4: Comparison of Traditional and Emerging Oxetane Synthesis Methodologies
| Methodology | Description | Advantages | Limitations | References |
|---|---|---|---|---|
| Williamson Ether Synthesis (Traditional) | Intramolecular cyclization of a 1,3-halohydrin or equivalent under basic conditions. | Well-established, reliable for simple substrates. | Requires pre-functionalized substrates; can be low-yielding for complex molecules. | acs.orgmagtech.com.cn |
| Paternò-Büchi Reaction (Traditional/Emerging) | [2+2] photocycloaddition of a carbonyl and an alkene. | Atom-economical, direct. Visible-light methods are milder and safer. | Traditional UV methods can have limited scope and side reactions. Regio/stereoselectivity can be an issue. | acs.orgmagtech.com.cnbeilstein-journals.org |
| C-H Functionalization (Emerging) | Direct cyclization of an alcohol onto a C-H bond, often via a radical mechanism. | High step-economy, avoids pre-functionalization, suitable for late-stage synthesis. | Substrate scope can be limited by catalyst/reaction conditions. | nih.govacs.orgresearchgate.net |
| Epoxide Ring Expansion (Emerging) | Reaction of an epoxide with a ylide to form the four-membered ring. | Provides an alternative disconnection, useful for specific substitution patterns. | Requires synthesis of the starting epoxide; ylide stability can be a concern. | magtech.com.cnnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
